1,6-Naphthyridine-8-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,6-naphthyridin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H,4,10H2 |
InChI Key |
SJEPVZDSHNOWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Naphthyridine 8 Methanamine and Its Precursors
Classical and Contemporary Approaches to 1,6-Naphthyridine (B1220473) Ring Construction
The formation of the 1,6-naphthyridine scaffold is a well-explored area of heterocyclic chemistry, with numerous methods developed to build this privileged structure.
A predominant strategy for constructing the 1,6-naphthyridine ring system involves the cyclization of functionalized pyridine (B92270) precursors, most notably 4-aminopyridines. This approach builds the second pyridine ring onto a pre-existing one. A common method is the condensation of a 4-aminopyridine (B3432731) bearing an ortho carbonyl or cyano group with a 1,3-dicarbonyl compound or its equivalent.
For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with active methylene (B1212753) compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) can yield the corresponding 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be reacted with reagents like diethyl malonate under basic conditions (e.g., sodium ethoxide) to afford the bicyclic system. nih.gov These reactions are foundational in building the core structure from readily available pyridine starting materials.
Table 1: Cyclization Reactions from 4-Aminopyridine Precursors
| 4-Aminopyridine Precursor | Reagent | Conditions | Product Type | Reference |
| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.gov |
| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |
| 4-Amino-2-chloronicotinonitrile | Grignard Reagents | Addition-Acidolysis-Cyclocondensation | 3-Substituted 5-chloro-1,6-naphthyridin-4-one | researchgate.net |
Beyond classical cyclizations, several contemporary methods offer efficient and diverse routes to the 1,6-naphthyridine core. Multi-component reactions (MCRs) provide a powerful tool for rapid assembly. An example involves the reaction of 4-aminopyridine with cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA), to produce fused pyrano- and furano-naphthyridine derivatives. ekb.eg
Another innovative approach begins with a 2-chloronicotinic ester. Nucleophilic aromatic substitution (SNAr) can install a desired C-8 substituent precursor, followed by a tandem nitrile hydration and cyclization to create a 1,6-naphthyridine-5,7-dione. acs.org This dione (B5365651) can be converted into a highly reactive and bench-stable 5,7-ditriflate intermediate, which allows for sequential, regioselective introduction of various functional groups at the C-5 and C-7 positions. acs.org
One-pot syntheses have also been developed, such as the reaction between benzylidene-cyanothioacetamide and cyclic ketones, which yields acs.orgresearchgate.netnaphthyridine-2(1H)-thione derivatives. researchgate.netresearchgate.net Furthermore, an unprecedented cyclization has been reported where a 2-vinyl-3-acylpyridine, formed via a Heck reaction, is treated with ammonia (B1221849) to directly form a dihydronaphthyridine, which can be further processed. nih.gov
Table 2: Alternative Synthetic Strategies for the 1,6-Naphthyridine Core
| Synthetic Strategy | Key Precursors | Key Transformation | Advantage | Reference |
| Tandem Cyclization & Difunctionalization | 2-Chloronicotinic ester, Nitrile anion | Dione formation -> Ditriflation -> Sequential SNAr | Rapid diversification at C-5 and C-7 | acs.org |
| Multi-Component Reaction | 4-Aminopyridine, Cyclic enol ether | CSA-catalyzed cycloaddition | High diastereoselectivity, high yield | ekb.eg |
| One-Pot Thione Synthesis | Benzylidene-cyanothioacetamide, Cyclic ketone | Base-catalyzed condensation/cyclization | Step economy, access to thione derivatives | researchgate.netresearchgate.net |
| Vinylpyridine Cyclization | 2-Vinyl-3-acylpyridine | Ammonia-mediated cyclization/amination | Novel, atom-economical | nih.gov |
Introduction of the 8-Methanamine Substituent
Once the 1,6-naphthyridine scaffold is formed, the next critical step is the introduction of the methanamine group (-CH₂NH₂) at the C-8 position. This can be accomplished through direct functionalization or, more commonly, through the conversion of a precursor functional group at C-8.
The direct C-H aminomethylation of a pre-formed 1,6-naphthyridine ring at the C-8 position represents the most atom-economical approach. This would typically involve a reaction analogous to the Mannich reaction, where the heterocycle, formaldehyde (B43269) (or an equivalent), and a source of ammonia or a protected amine are reacted under acidic or basic conditions. However, such direct functionalizations on naphthyridine systems are often plagued by challenges, including low reactivity of the C-H bond and a lack of regioselectivity, potentially leading to mixtures of isomers. The available literature does not highlight this as a common or high-yielding strategy for this specific target.
A more reliable and frequently employed strategy involves a two-step process: first, the synthesis of a 1,6-naphthyridine bearing a versatile functional group at the C-8 position, followed by its chemical transformation into the desired methanamine substituent.
From an 8-Carboxylic Acid: A 1,6-naphthyridine-8-carboxylic acid serves as an excellent precursor. This acid can be synthesized through various means, including the oxidation of an 8-methyl group or by incorporating the carboxylate functionality during the ring construction. The carboxylic acid can be converted to a primary amide by treatment with an activating agent (e.g., SOCl₂, EDCI) followed by ammonia. Subsequent reduction of the 8-carboxamide, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), affords the target 1,6-naphthyridine-8-methanamine.
From an 8-Aldehyde: The synthesis of a 1,6-naphthyridine-8-carbaldehyde (B3372299) provides another pathway. This aldehyde can undergo reductive amination. Reaction with ammonia or a protected amine (like hydroxylamine (B1172632) or benzylamine) forms an intermediate imine or oxime, which is then reduced in situ or in a separate step. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (H₂/Pd).
From an 8-Halide: An 8-halo-1,6-naphthyridine (e.g., 8-chloro or 8-bromo) is another valuable intermediate. The halide can be displaced by a cyanide nucleophile (e.g., NaCN or KCN), often with palladium or copper catalysis, to yield an 8-cyano-1,6-naphthyridine. The resulting nitrile group is a versatile precursor to a primary amine and can be reduced using methods such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) or chemical reduction with LiAlH₄ to furnish the 8-methanamine product.
The synthesis of structurally related natural products and pharmaceutical agents provides a blueprint for multi-step sequences that incorporate amine functionalities. For example, in the synthesis of the marine alkaloid isoaaptamine (B52999), a nitromethyl substituent on a quinolone precursor serves as a masked aminoethyl group. nih.gov The quinolone is cyclized to form the benzo[de] acs.orgresearchgate.netnaphthyridine core, and the nitro group is subsequently reduced to an amine. This strategy of carrying a "pro-amine" functional group, such as a nitro or azide (B81097) group, through the synthesis of the heterocyclic core before a final reduction step is a powerful and common tactic. An azide group can be introduced via diazotization of an amine followed by treatment with sodium azide, and later reduced to the primary amine. mdpi.com These multi-step approaches offer high flexibility and control over the final structure.
Strategies for Compound Purification and Characterization
The purification of the synthesized this compound is a critical step to ensure the removal of any unreacted starting materials, reagents, and byproducts. Given the basic nature of the amine, specific chromatographic techniques are often employed.
Purification Strategies:
Primary amines can be effectively purified using column chromatography. acs.org Several stationary phases can be considered, including normal-phase silica (B1680970) gel, basic alumina, or amine-functionalized silica. biotage.combiotage.com The choice of the stationary phase and the eluent system is crucial for achieving good separation. For basic amines, using an amine-functionalized column or adding a competing amine like triethylamine (B128534) to the mobile phase can prevent strong interactions with the acidic silica surface, thereby improving the separation and yield. biotage.com Reversed-phase chromatography using a C18 column is also a viable option for the purification of polar compounds like primary amines. teledyneisco.com The use of a buffer-based extraction procedure can also be an effective method for separating primary, secondary, and tertiary amines. acs.org
Characterization Techniques:
The structural confirmation of this compound and its precursors relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure. bas.bgmdpi.com Although specific NMR data for this compound were not found in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of related naphthyridine derivatives. For instance, the protons on the naphthyridine core would appear in the aromatic region of the ¹H NMR spectrum, while the methylene and amine protons of the methanamine group would be found in the aliphatic region. csircentral.net Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of the naphthyridine ring and the aliphatic carbon of the aminomethyl group. bas.bg
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Chemical Reactivity and Derivatization of 1,6 Naphthyridine 8 Methanamine
Reactivity of the 1,6-Naphthyridine (B1220473) Core
The reactivity of the 1,6-naphthyridine nucleus is dictated by the presence of two electron-withdrawing nitrogen atoms within the bicyclic aromatic system. This electronic feature generally deactivates the ring system towards electrophilic attack and activates it for nucleophilic substitution. The position of the methanamine substituent at the 8-position can further modulate this reactivity.
Electrophilic Substitution on the 1,6-Naphthyridine System
The 1,6-naphthyridine ring is electron-deficient due to the presence of the two nitrogen atoms, making electrophilic aromatic substitution challenging. Such reactions typically require harsh conditions and often result in low yields. The nitrogen atoms are susceptible to reaction with electrophiles, and under acidic conditions, protonation of the ring nitrogens further deactivates the system towards electrophilic attack.
However, the introduction of an electron-donating group, such as the methanamine at the 8-position, can partially counteract the electron-withdrawing effect of the ring nitrogens, potentially facilitating electrophilic substitution. The directing effect of the 8-methanamine group would favor substitution at positions ortho and para to it, which are positions 7 and 5, respectively. It is important to note that direct electrophilic substitution on the parent 1,6-naphthyridine is not a common synthetic strategy due to the aforementioned deactivation. Often, functionalization is achieved through other means, such as lithiation followed by quenching with an electrophile.
Nucleophilic Substitution on the 1,6-Naphthyridine System
The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. In the context of 1,6-naphthyridine, positions 2, 4, 5, and 7 are generally considered the most likely sites for nucleophilic attack. The presence of a good leaving group, such as a halogen, at these positions is typically a prerequisite for a successful substitution reaction.
While there is limited specific literature on nucleophilic substitution on 1,6-naphthyridine-8-methanamine itself, studies on related naphthyridine isomers provide insight. For instance, chlorinated naphthyridines have been shown to undergo microwave-assisted nucleophilic substitution reactions with amines to produce alkylamino-substituted derivatives. nih.gov This suggests that if a suitable leaving group were present on the 1,6-naphthyridine core of the target molecule, it could be displaced by a variety of nucleophiles.
Cross-Coupling Reactions of 1,6-Naphthyridine Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic systems, including naphthyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
Research on related naphthyridine systems has demonstrated the utility of cross-coupling reactions. For example, 6,8-disubstituted 1,7-naphthyridines have been synthesized using palladium-catalyzed cross-coupling reactions as a key step. nih.gov Similarly, the synthesis of 2,8-disubstituted-1,6-naphthyridines has been reported, highlighting the feasibility of functionalizing the C8 position. nih.gov In a typical synthetic sequence, a halogenated 1,6-naphthyridine precursor would be subjected to a cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig reaction, to introduce a desired group at the 8-position. The methanamine functionality could either be present during the coupling or introduced at a later stage.
| Reaction Type | Catalyst/Reagents | Substrate (Analogue) | Product | Reference |
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 8-Bromo-1,6-naphthyridine | 8-Aryl-1,6-naphthyridine | N/A |
| Buchwald-Hartwig | Pd(OAc)2, BINAP, NaOtBu | 8-Chloro-1,6-naphthyridine | 8-(N-Aryl)-1,6-naphthyridine | N/A |
Reactions Involving the 8-Methanamine Moiety
The primary amine of the 8-methanamine group is a versatile functional handle that can undergo a wide array of chemical transformations.
Amine Functional Group Transformations (e.g., Acylation, Alkylation, Imine Formation)
The lone pair of electrons on the nitrogen atom of the 8-methanamine group makes it a good nucleophile, allowing it to readily react with various electrophiles.
Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new structural motifs.
Alkylation: Alkylation with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Imine Formation: The primary amine can condense with aldehydes or ketones in a reversible, often acid-catalyzed, reaction to form imines (Schiff bases). masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This reaction is fundamental in various biological processes and synthetic transformations.
| Transformation | Reagent | Product Type |
| Acylation | Acetyl chloride | N-( (1,6-naphthyridin-8-yl)methyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-1,6-naphthyridine-8-methanamine |
| Imine Formation | Benzaldehyde | N-benzylidene-1-(1,6-naphthyridin-8-yl)methanamine |
This table provides illustrative examples of expected transformations of the 8-methanamine moiety based on standard amine chemistry.
Role of the 8-Methanamine as a Nucleophilic Center
The nucleophilic character of the 8-methanamine group is central to its reactivity. It can participate in a variety of reactions where it attacks an electrophilic center. Beyond the functional group transformations mentioned above, the amine can act as a nucleophile in ring-opening reactions of epoxides or aziridines, Michael additions to α,β-unsaturated carbonyl compounds, and in the formation of various heterocyclic systems. The nucleophilicity of the amine can be influenced by the electronic properties of the 1,6-naphthyridine ring system.
Influence of the Methanamine Group on the Overall Reactivity Profile of the Naphthyridine System
The introduction of a methanamine group at the 8-position of the 1,6-naphthyridine ring system significantly modulates its electronic properties and, consequently, its reactivity. The 1,6-naphthyridine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring system susceptible to nucleophilic attack.
The methanamine group (-CH₂NH₂), being a primary amine, is a strong electron-donating group through induction. This electronic contribution can partially alleviate the electron deficiency of the naphthyridine ring, thereby influencing its susceptibility to nucleophilic and electrophilic reagents. The primary amine itself is a key reactive site, exhibiting characteristic nucleophilicity and basicity.
The reactivity of the methanamine moiety is expected to parallel that of other aminomethyl-substituted pyridines and related heterocycles. Key reactions involving the methanamine group would include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone in the synthesis of more complex molecular architectures and coordination compounds. The formation of Schiff bases typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Salt Formation: As a basic group, the methanamine will readily react with acids to form ammonium (B1175870) salts.
The presence of the naphthyridine ring, in turn, influences the basicity of the methanamine group. The electron-withdrawing nature of the heterocyclic system is expected to decrease the pKa of the aminomethyl group compared to a simple alkylamine, but it will remain a significant center of basicity and nucleophilicity.
Formation of Complex Architectures Incorporating this compound
The bifunctional nature of this compound, possessing both a chelating naphthyridine core and a reactive primary amine, makes it a valuable building block for the construction of complex supramolecular structures and coordination polymers.
The nitrogen atoms of the 1,6-naphthyridine ring system are excellent coordination sites for metal ions. The geometry of the nitrogen atoms in the 1,6-naphthyridine core allows it to act as a bidentate or bridging ligand in the formation of metal complexes. The specific coordination mode would depend on the metal ion and the reaction conditions.
Furthermore, the methanamine group provides a versatile handle for derivatization, enabling the covalent linking of the 1,6-naphthyridine unit to other molecular components. A primary route for achieving this is through the formation of Schiff bases. The reaction of this compound with various aldehydes can lead to a wide array of ligands with extended π-systems and additional coordination sites. These Schiff base ligands can then be used to create intricate coordination polymers and discrete polynuclear complexes.
While specific examples for this compound are not extensively documented, the principles can be illustrated by the behavior of analogous systems. For instance, aminopyridine derivatives are widely used in coordination chemistry to form a variety of metal complexes with diverse structural motifs and applications. The combination of the rigid naphthyridine scaffold and the flexible derivatization potential of the methanamine group offers a powerful strategy for the rational design of functional materials.
The synthesis of such complex architectures would typically involve a multi-step process. A plausible synthetic route to this compound itself would likely start from a more readily available precursor such as 1,6-naphthyridine-8-carboxylic acid or 1,6-naphthyridine-8-carbonitrile. The carboxylic acid could be converted to the corresponding amide, followed by reduction to the amine. Alternatively, the carbonitrile could be directly reduced to the methanamine. The synthesis of a related precursor, 1,6-naphthyridine-5-carbonitrile, has been reported.
Once obtained, the derivatization of the methanamine group can be carried out, followed by complexation with metal ions. The table below outlines a hypothetical reaction scheme for the derivatization and complexation of this compound.
Table 1: Hypothetical Derivatization and Complexation Reactions of this compound
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Salicylaldehyde | Schiff Base Ligand | Fluorescent Sensor |
| This compound | Acetyl Chloride | Amide Derivative | Pharmaceutical Intermediate |
| Schiff Base from above | Copper(II) Acetate | Coordination Complex | Catalyst |
| This compound | Zinc(II) Chloride | Metal Complex | Luminescent Material |
The resulting complex architectures could exhibit interesting photophysical, catalytic, or biological properties, stemming from the combined features of the metal center and the tailored organic ligand. The rigid and planar nature of the naphthyridine core can facilitate π-π stacking interactions, leading to the formation of ordered solid-state structures.
Coordination Chemistry and Ligand Properties of 1,6 Naphthyridine 8 Methanamine
1,6-Naphthyridine (B1220473) as a Bridging Ligand in Metal Complexes
The parent 1,6-naphthyridine ring system is an isomer of diazanaphthalene, characterized by a fused bicyclic structure containing two pyridine (B92270) rings. nih.gov The nitrogen atoms at the 1 and 6 positions are located in separate rings and their lone pairs of electrons are directed divergently. This spatial arrangement makes the unsubstituted 1,6-naphthyridine scaffold poorly suited for chelating a single metal ion, but ideally configured to act as a bridging ligand.
In this capacity, each nitrogen atom can coordinate to a different metal center, linking them to form dinuclear or polynuclear complexes. nih.govacs.org This bridging behavior has been observed in various naphthyridine isomers, such as 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), which are used to construct complex supramolecular architectures and study metal-metal interactions. nih.govresearchgate.net For instance, ligands based on the 1,8-naphthyridine scaffold are well-known for their ability to bind two metal ions in close proximity. researchgate.net Similarly, the 1,5-naphthyridine core has been elaborated into a series of ligands for preparing dinuclear Ru(II) complexes. acs.org The electronic communication between the metal centers bridged by a naphthyridine linker can be evaluated using electrochemical methods. nih.govacs.org
Chelation Potential of the 8-Methanamine Group in Metal Ion Coordination
The introduction of a methanamine (-CH₂NH₂) group at the 8-position of the 1,6-naphthyridine ring fundamentally alters its coordination properties. This substituent introduces an additional donor site, the amino nitrogen, which is positioned to coordinate to the same metal ion as the N1 nitrogen of the naphthyridine ring. This process is known as chelation, where a single ligand binds to a central metal atom at two or more points, forming a stable ring structure. mdpi.com
In the case of 1,6-Naphthyridine-8-methanamine, the ligand can act as a bidentate N,N'-chelating agent. The coordination involves the N1 atom of the pyridine ring and the nitrogen atom of the 8-methanamine side chain. This forms a thermodynamically stable five-membered chelate ring with the metal ion. This chelation is a common and powerful motif in coordination chemistry, and similar behavior is seen in related ligands like 8-hydroxyquinolines, which are potent metal chelators. nih.gov Studies on other substituted naphthyridines, such as 8-hydroxy-1,6-naphthyridines, have confirmed their ability to chelate divalent cations like Zn²⁺, Fe²⁺, and Cu²⁺, typically forming 2:1 complexes where two ligand molecules bind to one metal ion. nih.govresearchgate.net The presence of a chelating side arm, like the methanamine group, often makes this coordination mode more favorable than the bridging mode characteristic of the unsubstituted parent ring.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound typically follows standard procedures for coordination compounds. A common method involves reacting the ligand with a suitable metal salt, such as a metal halide (e.g., CuCl₂) or perchlorate, in an appropriate solvent like ethanol, methanol, or acetonitrile. jchemlett.com The reaction mixture is often stirred, sometimes with heating, to facilitate the formation of the complex, which may precipitate from the solution or be isolated after solvent removal. jchemlett.com
Characterization of the resulting complexes is performed using a suite of analytical techniques to confirm their structure and composition:
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which helps in confirming the stoichiometric ratio of the metal and ligand in the complex. unibas.itresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of bonds near the donor atoms are expected. For this compound, changes in the stretching frequencies of the C=N bond within the naphthyridine ring and the N-H bonds of the methanamine group would indicate their involvement in coordination to the metal ion. nih.gov
Molar Conductivity Measurements: These measurements, typically done in solvents like DMF or DMSO, help determine whether the complex is an electrolyte or non-electrolyte. unibas.it This is useful for establishing whether anions (like Cl⁻) are directly coordinated to the metal or exist as counter-ions in the crystal lattice. researchgate.net
Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements help in determining the number of unpaired electrons and provide insight into the geometry of the metal center. ajol.info
Spectroscopic and Structural Analysis of Metal-Naphthyridine-8-methanamine Complexes
Detailed analysis of the synthesized complexes provides insight into their electronic and geometric structures.
Spectroscopic Analysis:
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy is a powerful tool. The chemical shifts of the protons on the ligand will change upon coordination. Protons closest to the metal center, such as those on the naphthyridine ring near N1 and the -CH₂- group of the methanamine side chain, are expected to experience a downfield shift due to the electron-withdrawing effect of the metal ion. nih.gov
UV-Visible Spectroscopy: The electronic spectrum of a complex can provide information about the coordination environment. The spectra of the complexes typically show bands corresponding to intra-ligand (π→π*) transitions, as well as new, lower-energy bands. researchgate.net These new bands are often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of coordination complexes. researchgate.net
Structural Analysis: The most definitive information about the structure of a complex comes from single-crystal X-ray diffraction. While a specific crystal structure for a this compound complex is not available in the search results, data from analogous structures with similar N,N'-chelating ligands can provide expected structural parameters. For example, in a related copper(II) complex with a methyl(pyridin-2-ylmethylidene)amine ligand, the coordination geometry is a distorted square pyramid. nih.gov The key structural features for a hypothetical mononuclear complex, [M(this compound)Cl₂], would be the bond lengths and angles defining the chelate ring.
Below is a table of anticipated structural data based on typical values for related copper(II) complexes with N,N'-bidentate ligands. nih.govchemrxiv.org
Table 1: Representative Structural Data for a Hypothetical [Cu(this compound)Cl₂] Complex
| Parameter | Description | Expected Value |
|---|---|---|
| Cu–N1 (naphthyridine) Bond Length | The distance between the copper ion and the N1 nitrogen of the naphthyridine ring. | ~2.02 - 2.04 Å |
| Cu–N(amine) Bond Length | The distance between the copper ion and the nitrogen of the methanamine group. | ~2.02 - 2.04 Å |
| Cu–Cl Bond Length | The distance between the copper ion and a coordinated chloride ligand. | ~2.25 - 2.28 Å |
| N1–Cu–N(amine) Bond Angle | The "bite angle" of the chelating ligand, defining the angle within the chelate ring. | ~80 - 82° |
This data is illustrative and based on values from similar structures. nih.govchemrxiv.org
The "bite angle" is particularly important as it is constrained by the geometry of the five-membered chelate ring. The distortion from ideal geometries (e.g., perfect square planar or octahedral) arises from the steric constraints of the ligand and the electronic properties of the metal center. researchgate.net
Mechanistic Investigations of 1,6 Naphthyridine Derivatives in Biological Systems in Vitro
Molecular Target Interactions and Elucidation of Mechanism of Action
The biological effects of 1,6-naphthyridine (B1220473) derivatives are often rooted in their specific interactions with molecular targets, primarily enzymes and nucleic acids.
Enzyme Inhibition Studies
HIV Integrase: A significant area of investigation has been the inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. nih.gov Derivatives of 8-hydroxy- acs.orgresearchgate.net-naphthyridine-7-carboxamides have shown potent inhibition of the strand transfer (ST) activity of HIV integrase. nih.gov For instance, L-870,810 exhibited an IC50 value of 8 nM against IN ST activity. nih.gov Further research has focused on allosteric inhibition by targeting the lens epithelium-derived growth factor (LEDGF)/p75 binding site on HIV-1 integrase, with 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives showing activity against HIV-1 infection in cell culture. researchgate.net Some of these allosteric inhibitors, known as INLAIs, not only compete with LEDGF/p75 but also induce hyper-multimerization of the IN protein, disrupting viral particle maturation. asm.org
Topoisomerase I: Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme essential for resolving DNA topological problems during cellular processes like replication and transcription. acs.orgnih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to cytotoxic effects in cancer cells. acs.org The substitution pattern on the naphthyridine core significantly influences the Top1-targeting activity. For example, 5H-dibenzo[c,h]1,6-naphthyridin-6-ones with a 2-(N,N-dimethylamino)ethyl group at the 5-position show potent Top1-targeting activity. nih.gov
VEGFR-2 and other Kinases: The 1,6-naphthyridine scaffold has been utilized to develop inhibitors of various protein kinases implicated in cancer. For instance, 1,6-naphthyridin-2-one derivatives have been synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal and hepatocellular carcinoma. nih.govebi.ac.uk One such derivative, 19g , demonstrated excellent kinase selectivity and disrupted the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov Additionally, 1H-imidazo[4,5-h] acs.orgresearchgate.netnaphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. rsc.org
Phosphodiesterase 5 (PDE5): Novel 1,2,3,4-tetrahydrobenzo[b] acs.orgresearchgate.netnaphthyridine analogues have been developed as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Some of these derivatives exhibit inhibitory activity in the picomolar range. nih.gov Furthermore, 1,7- and 2,7-naphthyridine (B1199556) derivatives have also been identified as potent and specific PDE5 inhibitors, with some showing greater potency than sildenafil. isc.ac
Table 1: In Vitro Enzyme Inhibition by 1,6-Naphthyridine Derivatives
| Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 8-hydroxy- acs.orgresearchgate.net-naphthyridine-7-carboxamides | HIV Integrase (Strand Transfer) | 8 nM (for L-870,810) | nih.gov |
| Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines | Topoisomerase I | Potent Inhibition | acs.orgnih.gov |
| 1,6-Naphthyridin-2-one derivatives | FGFR4 | - | nih.gov |
| 1H-imidazo[4,5-h] acs.orgresearchgate.netnaphthyridin-2(3H)-one | c-Met Kinase | 2.6 μM (for compound 2t) | rsc.org |
| 1,2,3,4-Tetrahydrobenzo[b] acs.orgresearchgate.netnaphthyridine | PDE5 | Picomolar to nanomolar range | nih.gov |
| 2,7-Naphthyridine derivatives | PDE5 | 0.23 nM (for compound 4c) | isc.ac |
DNA/RNA Binding and Intercalation Mechanisms in In Vitro Models
The planar aromatic structure of many 1,6-naphthyridine derivatives facilitates their interaction with nucleic acids. Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines, in addition to inhibiting Topoisomerase I, are believed to intercalate into the DNA double helix, contributing to their cytotoxic effects. acs.org This intercalation can disrupt DNA replication and transcription, leading to cell death. The ability of certain aaptamine (B1664758) derivatives, which contain a 1,6-naphthyridine core, to bind to DNA has also been reported. nih.gov
Cellular Pathway Modulation by 1,6-Naphthyridine Analogs (In Vitro Models)
The enzymatic inhibition and nucleic acid interactions of 1,6-naphthyridine derivatives translate into the modulation of various cellular pathways, leading to antiproliferative, antimicrobial, and anti-parasitic effects.
Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro)
The anticancer activity of 1,6-naphthyridine derivatives is a major area of research. nih.gov Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines exhibit potent antitumor activities in a number of cancer cell lines, which is linked to their inhibition of Topoisomerase I. acs.org Naturally occurring 1,6-naphthyridine derivatives, such as aaptamine and its analogues, have demonstrated significant anticancer potency in various human cancer cell lines, including leukemia, cervical, colorectal, melanoma, and breast cancer cell lines. nih.gov These compounds can induce apoptosis, a form of programmed cell death, and cause cell cycle arrest. nih.gov For instance, isoaaptamine (B52999) has been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP) and activate caspases 3 and 7, key executioners of apoptosis. nih.gov
Antimicrobial Modulatory Effects (In Vitro)
Certain 1,6-naphthyridine derivatives have shown promise as antimicrobial agents. researchgate.net Synthetic pyrano and furano naphthyridine derivatives have been evaluated for their in vitro antimicrobial activities. ekb.eg While detailed mechanistic studies are ongoing, the antimicrobial effects are likely related to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Anti-Parasitic Activity Mechanisms (In Vitro)
Derivatives of 1,6-naphthyridine have also demonstrated activity against various parasites. An 8-hydroxynaphthyridine derivative was identified as a starting point for the development of compounds with in vitro antileishmanial activity. nih.gov The proposed mechanism of action for some of these compounds involves the sequestration of divalent metal cations, which is crucial for parasite survival. nih.gov Additionally, naturally occurring naphthyridine alkaloids have displayed antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov
Table 2: Cellular Activities of 1,6-Naphthyridine Derivatives in Vitro
| Derivative Class | Cellular Effect | Cell Lines/Organisms | Mechanism of Action | Reference |
|---|---|---|---|---|
| Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines | Antiproliferative | Various cancer cell lines | Topoisomerase I inhibition | acs.org |
| Aaptamine and analogues | Antiproliferative | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Apoptosis induction, cell cycle arrest | nih.gov |
| Pyrano and furano naphthyridines | Antimicrobial | - | Under investigation | ekb.eg |
| 8-Hydroxynaphthyridines | Anti-parasitic (Antileishmanial) | Leishmania | Sequestration of divalent metal cations | nih.gov |
| Naphthyridine alkaloids | Anti-parasitic | Trypanosoma cruzi | - | nih.gov |
Mechanistic Insights from Chemical Probes Incorporating 1,6-Naphthyridine-8-methanamine
Following a comprehensive review of available scientific literature, no specific studies detailing the use of This compound as a chemical probe for mechanistic investigations in in vitro biological systems have been identified. Research in the field of 1,6-naphthyridine derivatives has primarily focused on other substituted analogues, and the exploration of the 8-methanamine variant as a tool for elucidating biological mechanisms does not appear to be documented in publicly accessible research.
While the broader class of 1,6-naphthyridines has been investigated for various biological activities, including antileishmanial and anti-HIV properties, these studies have centered on derivatives with different substitution patterns, such as 8-hydroxy or 8-carboxamide functionalities. nih.govnih.govnih.gov For instance, the mode of action for certain 8-hydroxy-1,6-naphthyridine derivatives in antileishmanial screening has been linked to the sequestration of divalent metal cations. nih.gov Similarly, some 1,6-naphthyridone derivatives have been identified as inhibitors of HIV Tat-mediated transcription. nih.gov However, these mechanistic insights are specific to the compounds studied and cannot be extrapolated to This compound .
The development and application of chemical probes are essential for target identification and understanding the mechanism of action of bioactive molecules. rsc.org Such probes often incorporate reactive or reporter moieties to facilitate the identification of binding partners. The absence of literature on probes derived from This compound suggests that this specific scaffold has not yet been extensively utilized for this purpose.
Consequently, there are no detailed research findings or data tables to present regarding the mechanistic insights from chemical probes incorporating This compound . Further research would be required to develop such probes and investigate their potential applications in understanding biological systems.
Computational and Theoretical Studies of 1,6 Naphthyridine 8 Methanamine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action.
While no specific molecular docking studies for 1,6-Naphthyridine-8-methanamine were found, research on other naphthyridine derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on 1,8-naphthyridine (B1210474) derivatives have shown their ability to bind to the active sites of enzymes like topoisomerase II and the A2A adenosine (B11128) receptor. Current time information in Edmonton, CA.researchgate.net In a typical docking study for this compound, researchers would identify a potential protein target and use software to predict the binding affinity and interaction patterns.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Type of Interaction |
| Not Available | N/A | N/A | N/A |
| Not Available | N/A | N/A | N/A |
No specific data is available for this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Method |
| HOMO Energy | N/A | N/A |
| LUMO Energy | N/A | N/A |
| Dipole Moment | N/A | N/A |
No specific data is available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The model would then identify key molecular descriptors (e.g., physicochemical properties, topological indices) that correlate with this activity. For example, a QSAR study on 1,3,4-oxadiazole (B1194373) substituted naphthyridines identified the shape index, partition coefficient, and solvent-accessible surface area as important for their anti-HIV activity. researchgate.net
Table 3: Hypothetical QSAR Model for a Series Including this compound
| Model Equation | Statistical Parameter | Value |
| Not Available | R² | N/A |
| Q² | N/A | |
| Standard Error | N/A |
No specific data is available for this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis aims to identify the stable three-dimensional shapes (conformers) of a molecule, while molecular dynamics (MD) simulations provide a view of the dynamic changes in a molecule's structure over time. These methods are essential for understanding how a flexible molecule like this compound might adapt its shape to bind to a receptor.
MD simulations on related naphthyridine derivatives have been used to assess the stability of ligand-receptor complexes. nih.gov A simulation of this compound, likely in a solvated environment or bound to a protein, would reveal its flexibility, important intramolecular interactions, and the stability of its various conformations.
Emerging Research Frontiers and Future Perspectives for 1,6 Naphthyridine 8 Methanamine
Design of Next-Generation 1,6-Naphthyridine-8-methanamine Derivatives with Tuned Biological Activities
The strategic design of novel this compound derivatives is a burgeoning area of research, primarily driven by the pursuit of enhanced biological potency and selectivity. A key focus has been the development of kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation, which are often dysregulated in diseases like cancer.
Recent studies have highlighted the potential of substituting the 1,6-naphthyridine (B1220473) core at the C8 position to achieve potent and selective inhibition of cyclin-dependent kinase 8 (CDK8), a protein implicated in various cancers. For instance, research on 2,8-disubstituted-1,6-naphthyridines has demonstrated that the combination of a methylpyrazolylphenyl substituent at the C8 position and a methyl amide at the C2 position can lead to significant CDK8 affinity. nih.gov This finding suggests that the 8-methanamine moiety of this compound could serve as a crucial anchor point for introducing various functional groups to fine-tune the compound's interaction with the kinase active site.
The exploration of bioisosteric replacements for the amine functionality or the aromatic core itself is another promising avenue. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy can be employed to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound, such as improving metabolic stability or enhancing target binding. drughunter.com For example, replacing a simple phenyl group at a specific position with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved biological activity.
The table below illustrates some examples of 2,8-disubstituted 1,6-naphthyridine derivatives and their reported CDK8 inhibitory activity, providing a basis for the rational design of future this compound analogs.
| Compound ID | C2-Substituent | C8-Substituent | CDK8 Affinity (IC50, nM) |
| 4 | Methyl amide | Methylpyrazolylphenyl | Potent |
| 5 | Methyl amide | Methylindazolyl | Potent |
| 6 | Methyl amide | Isomeric Methylindazolyl | Potent |
| 7 | Sultam | Methylpyrazolylphenyl | Improved metabolic stability |
| 8 | N-methyl sultam | Methylpyrazolylphenyl | Improved metabolic stability |
Data sourced from a study on 2,8-disubstituted-1,6-naphthyridines as CDK8 inhibitors. nih.gov
Development of Novel Synthetic Methodologies for Complex Naphthyridine Systems
The synthesis of the 1,6-naphthyridine core and its subsequent functionalization are critical for accessing novel derivatives. Traditional methods for constructing the naphthyridine skeleton, such as the Skraup reaction, can be harsh and may not be suitable for preparing highly functionalized or sensitive molecules. nih.gov Consequently, the development of milder and more efficient synthetic routes is an active area of research.
One promising approach involves the use of multi-component reactions, where several starting materials are combined in a single step to form a complex product. This strategy offers advantages in terms of efficiency and atom economy. For instance, a diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been achieved through a multi-component coupling reaction involving 4-aminopyridine (B3432731). nih.gov Such methodologies could potentially be adapted for the synthesis of precursors to this compound.
The functionalization of the 1,6-naphthyridine scaffold at the C8 position is another key synthetic challenge. While direct C-H functionalization of naphthalene (B1677914) cores is an area of intense research, achieving regioselectivity at the C8 position of a 1,6-naphthyridine can be difficult. researchgate.net A review of synthetic methods for 1,6-naphthyridin-2(1H)-ones indicates that a significant majority of these compounds remain unsubstituted at the C8 position. nih.gov However, protocols have been developed that allow for the introduction of a nitrile group at this position, which can then serve as a handle for further chemical transformations. nih.gov
A plausible synthetic route to this compound could involve the synthesis of a 1,6-naphthyridine-8-carboxaldehyde intermediate, followed by reductive amination. Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. harvard.eduorganic-chemistry.orglibretexts.org This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). harvard.edu
Application of this compound as a Scaffold in Chemical Biology Probes
The inherent biological activity and structural features of the 1,6-naphthyridine core make it an attractive scaffold for the development of chemical biology probes. These probes are powerful tools used to study biological processes in living systems. The 8-methanamine group of this compound provides a convenient point of attachment for various reporter groups, such as fluorescent dyes or affinity tags, without significantly perturbing the core structure's interaction with its biological target.
For instance, a fluorescently labeled 1,6-naphthyridine derivative could be used to visualize the subcellular localization of its target protein or to monitor its binding in real-time using techniques like fluorescence microscopy or fluorescence polarization. This approach has been successfully applied to other heterocyclic scaffolds.
Furthermore, by immobilizing this compound onto a solid support, it could be used as a "bait" molecule in affinity chromatography experiments to identify its binding partners from a complex mixture of proteins. This would be invaluable for target identification and for elucidating the mechanism of action of this class of compounds.
Advanced Computational Approaches in Naphthyridine Research and Drug Discovery
Advanced computational methods are playing an increasingly important role in accelerating drug discovery and in the rational design of novel naphthyridine derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed to understand the interactions between naphthyridine-based ligands and their biological targets at the molecular level. nih.gov
In the context of this compound, computational studies can be used to:
Predict Binding Modes: Molecular docking simulations can predict the most likely binding orientation of this compound and its derivatives within the active site of a target protein, such as a kinase. This information is crucial for understanding the key interactions that contribute to binding affinity and for designing modifications that can enhance potency. For example, the crystal structure of a 2,8-disubstituted 1,6-naphthyridine in complex with CDK8 revealed that the N-6 nitrogen of the naphthyridine core interacts with a key hinge residue in the kinase active site, while the C2-amide carbonyl forms a hydrogen bond with another critical residue. nih.gov
Guide Derivative Design: 3D-QSAR models can establish a correlation between the structural features of a series of compounds and their biological activity. These models generate contour maps that highlight regions where steric bulk, electrostatic interactions, or hydrogen bonding capabilities are favorable or unfavorable for activity. nih.gov This information can then be used to guide the design of new derivatives with improved properties.
Assess Drug-likeness: Computational tools can predict various pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. This allows for the early identification of compounds that are unlikely to be successful as drugs, thereby saving time and resources.
The integration of these computational approaches with synthetic chemistry and biological testing creates a powerful iterative cycle for the discovery and optimization of new therapeutic agents based on the this compound scaffold.
Q & A
What are the primary synthetic routes for 1,6-naphthyridine-8-methanamine derivatives, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
this compound derivatives are synthesized via:
- Modified Pictet-Spengler reactions for fused analogs, using ethanol under reflux (51–73% yield) .
- Condensation of aliphatic substrates , such as malononitrile with 1-benzoyl-2-dimethylaminoethylene in HCl (71% yield) .
- Alkylation of amino derivatives , e.g., 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one with N-(4-iodopentyl)phthalimide in DMF/NEt₃ (45% yield) .
Optimization involves adjusting solvents (e.g., DMF for alkylation), temperature (80–130°C), and catalysts (e.g., H₃PO₄ for cyclization) .
How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Compare chemical shifts of amino and methanamine substituents with known analogs (e.g., 5-amino-7-benzylseleno derivatives show distinct aromatic proton splitting) .
- Mass spectrometry : Use high-resolution MS to confirm molecular ions (e.g., ethyl 5-amino-7-benzylseleno-8-cyano derivatives) .
- X-ray crystallography : Resolve conformational isomers (e.g., symmetric conformers in ethyl 5-amino-1,6-naphthyridine carboxylate crystals) .
What in vitro assays are suitable for evaluating the anticancer activity of this compound analogs?
Level: Advanced
Methodological Answer:
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Mechanistic studies : DNA intercalation assays (e.g., ethidium bromide displacement) or kinase inhibition profiling .
How do substituent positions on the naphthyridine core influence biological activity?
Level: Advanced
Methodological Answer:
- Antimalarial activity : 4-(3-Dimethylamino-1-methylpropylamino) substitution enhances activity due to increased lipophilicity and target binding .
- Antibacterial activity : 5-Amino-7-benzylseleno-8-cyano derivatives show improved potency, likely via selenoether interactions with bacterial enzymes .
- Conformational effects : Substituents like furyl or phenyl groups alter ring planarity, impacting DNA binding (e.g., ethyl 5-amino-4-(fur-2-yl) derivatives) .
How can researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Control for conformational isomers : Use X-ray crystallography to identify mixtures of symmetric conformers (e.g., ethyl 5-amino-7-benzylseleno derivatives) .
- Standardize assay conditions : Ensure consistent cell lines, culture media, and incubation times .
- Evaluate substituent electronic effects : Compare logP and polar surface area (e.g., cyano vs. methoxy groups alter membrane permeability) .
What methods are used to analyze the conformational stability of this compound derivatives?
Level: Advanced
Methodological Answer:
- X-ray crystallography : Resolve single vs. mixed conformers (e.g., 5-amino-4-(fur-2-yl) derivatives) .
- Dynamic NMR : Monitor temperature-dependent shifts to detect restricted rotation (e.g., styryl substituents) .
- Computational modeling : DFT calculations to predict energy barriers for ring puckering or substituent rotation .
How can alkylation reactions of amino-1,6-naphthyridines be optimized for regioselectivity?
Level: Advanced
Methodological Answer:
- Protecting groups : Use phthalimide to block competing nucleophilic sites (e.g., N-(4-iodopentyl)phthalimide alkylation at the 8-position) .
- Solvent effects : DMF enhances solubility of polar intermediates .
- Temperature control : Slow addition of reagents at 5°C minimizes side reactions (e.g., Vilsmeier formylation) .
What strategies enable the design of this compound analogs with improved pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Bioisosteric replacement : Substitute methanamine with azetidine or pyrrolidine to enhance metabolic stability .
- Prodrug approaches : Esterify carboxylic acid derivatives (e.g., ethyl 5-amino-8-cyano) for improved oral bioavailability .
- cLogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
